molecular formula C10H9ClO3 B3112274 3-Oxo-4-(4-chlorophenyl)butanoic acid CAS No. 188817-20-1

3-Oxo-4-(4-chlorophenyl)butanoic acid

Cat. No. B3112274
CAS RN: 188817-20-1
M. Wt: 212.63 g/mol
InChI Key: CYBVPRFKYAJEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4-(4-chlorophenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 270.72 g/mol. It is used in various scientific research applications, such as in drug discovery, biochemistry, and materials science. It is also used as a reagent in organic synthesis, as it can be used to prepare a variety of compounds.

Scientific Research Applications

3-Oxo-4-(4-chlorophenyl)butanoic acid has been used in a variety of scientific research applications. It is often used as a substrate in enzymatic assays, as it can be used to measure the activity of certain enzymes. It has also been used in the synthesis of novel drugs, as well as in the study of protein-protein interactions. Additionally, it has been used in the synthesis of materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoic acid is not well understood. However, it is believed that the acid acts as an inhibitor of certain enzymes, such as proteases. It is also believed to have an effect on the activity of certain proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
3-Oxo-4-(4-chlorophenyl)butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to have an effect on the activity of certain proteins, such as those involved in signal transduction pathways. It has also been shown to have an effect on the metabolism of certain compounds, such as fatty acids. Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-Oxo-4-(4-chlorophenyl)butanoic acid in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to prepare, and can be used in a variety of assays. Additionally, it is a relatively safe compound and is not toxic. However, there are also some limitations to its use. It is a relatively unstable compound and can degrade over time, and it can also react with other compounds. Additionally, it can be difficult to purify and can have a strong odor.

Future Directions

The potential future applications of 3-Oxo-4-(4-chlorophenyl)butanoic acid are vast. It could be used in the development of novel drugs, as an inhibitor of certain enzymes, or as a tool to study protein-protein interactions. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Furthermore, it could be used to study the regulation of cell growth and differentiation, and to study the metabolism of certain compounds, such as fatty acids. Finally, it could be used to study the effects of environmental pollutants on human health and the environment.

properties

IUPAC Name

4-(4-chlorophenyl)-3-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBVPRFKYAJEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(4-chlorophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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